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For Researchers, Scientists, and Drug Development Professionals
Introduction

2'.5'-Dimethylacetophenone, with the CAS Number 2142-73-6, is an aromatic ketone that
serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a
benzene ring substituted with an acetyl group and two methyl groups at positions 2 and 5,
makes it a versatile building block for the synthesis of more complex molecules, including
various derivatives with potential applications in the pharmaceutical and agrochemical
industries.[2] This compound is also utilized as a fragrance ingredient in cosmetics and
perfumes, prized for its sweet, floral, and fruity aroma.[1][2] This technical guide provides a
comprehensive overview of its chemical and physical properties, detailed experimental
protocols for its characterization, and insights into its synthetic applications.

Chemical and Physical Properties

2'.5'-Dimethylacetophenone is typically a clear, colorless to pale yellow liquid at ambient
temperature.[1] It is sparingly soluble in water but readily soluble in common organic solvents
such as ethanol and ether.[1] The key physicochemical properties are summarized in the table
below for easy reference and comparison.
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Property

Value

CAS Number

2142-73-6[1]

Molecular Formula

C10H120[1]

Molecular Weight 148.20 g/mol [3]

Appearance Clear colorless to yellow liquid[1]
Boiling Point 195 °C (lit.)[3]

Density 0.988 g/mL at 25 °C (lit.)[3]

Refractive Index (n20/D)

1.529 (lit.)[3]

Flash Point

96 °C (204.8 °F) - closed cup[3]

Vapor Pressure

0.0653 mmHg at 25°C[4]

Melting Point

-18.1°C[4]

LogP

2.506[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2',5'-

Dimethylacetophenone. Below are the key spectral data.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum provides information about the hydrogen atoms in the molecule. The

spectrum for 2',5'-Dimethylacetophenone is typically recorded in deuterated chloroform

(CDCl3).[4]

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.rsc.org/suppdata/c9/cc/c9cc01019j/c9cc01019j1.pdf
https://www.rsc.org/suppdata/c9/cc/c9cc01019j/c9cc01019j1.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.rsc.org/suppdata/c9/cc/c9cc01019j/c9cc01019j1.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10675318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10675318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10675318/
https://www.benchchem.com/product/b146730?utm_src=pdf-body
https://www.benchchem.com/product/b146730?utm_src=pdf-body
https://www.benchchem.com/product/b146730?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10675318/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Assighment

~7.47 S Aromatic H (H-6")
~7.15 d Aromatic H (H-4")
~7.09 d Aromatic H (H-3")
~2.53 S Acetyl CHs (-COCHs5)
~2.46 s Aromatic CHs (C-2")
~2.34 S Aromatic CHs (C-5")

(Note: Data is compiled from

spectra run at 399.65 MHz in
CDCls.[2] Exact chemical shifts

and coupling constants may
vary slightly based on

experimental conditions.)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the carbon framework of the molecule. The spectrum is also

typically run in CDCls.[5]
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Chemical Shift (6) ppm

Assignment

~200 Carbonyl C (C=0)
~138 Aromatic C (C-1"
~135 Aromatic C (C-2"
~134 Aromatic C (C-5")
~132 Aromatic C (C-4")
~129 Aromatic C (C-6")
~126 Aromatic C (C-3")
~29 Acetyl CHs (-COCH:s)
~21 Aromatic CHs (C-5")
~20 Aromatic CHs (C-2"

(Note: Approximate chemical shifts based on

typical values for similar structures.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For 2',5'-

Dimethylacetophenone, which is a liquid, the spectrum can be obtained as a neat liquid film.

[5] The most characteristic absorption is the strong carbonyl (C=0) stretch of the ketone.

Wavenumber (cm~?)

Assignment

~1680 - 1700 C=0 stretch (Aryl ketone)
~2850 - 3000 C-H stretch (Alkyl)

~3000 - 3100 C-H stretch (Aromatic)
~1600, ~1450 C=C stretch (Aromatic ring)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. Under electron ionization (EIl), the molecular ion peak (M™*) is observed at an m/z
corresponding to its molecular weight.

m/z Value Assighment

148 [M]* (Molecular lon)
133 [M - CHs]*

105 [M - COCHs]*

(Note: Fragmentation patterns can be complex

and are interpreted to confirm the structure.)

Experimental Protocols

Detailed methodologies for the characterization and use of 2',5'-Dimethylacetophenone are
provided below.

Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain *H and 3C NMR spectra for structural verification.
Methodology:

o Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2',5'-
Dimethylacetophenone in about 0.6 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the instrument to achieve optimal magnetic field homogeneity.

o Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good
signal-to-noise ratio.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

13C NMR Acquisition:
o Switch the probe to the carbon channel and tune the instrument.

o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans (e.g., 1024 or
more) is typically required due to the low natural abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-220 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shift scale
using the TMS signal (0.00 ppm for H) or the residual solvent peak (77.16 ppm for CDCls in
13C).

Protocol 2: Synthesis of a Chalcone Derivative via
Claisen-Schmidt Condensation

Objective: To demonstrate the utility of 2',5'-Dimethylacetophenone as a synthetic building
block in a Claisen-Schmidt condensation reaction to form a chalcone.[6][7]

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-
Dimethylacetophenone (1 equivalent) and a selected aromatic aldehyde (e.g.,
benzaldehyde, 1 equivalent) in ethanol.

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base,
such as 10% sodium hydroxide (NaOH), to the mixture. The base acts as a catalyst to
deprotonate the a-carbon of the acetophenone.

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress
can be monitored by Thin Layer Chromatography (TLC) until the starting materials are
consumed (typically a few hours).[6]
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« |solation: Once the reaction is complete, pour the mixture into cold water. If a solid
precipitates, collect it by vacuum filtration. If an oil forms, extract the product with a suitable
organic solvent (e.qg., ethyl acetate).[6]

 Purification: Wash the collected solid or the organic extract with water to remove the base.
The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol, to yield the pure chalcone derivative.[3]

o Characterization: Confirm the structure of the synthesized chalcone using spectroscopic
methods (NMR, IR, MS) as described in Protocol 1.

Visualizations
Experimental Workflow for Chemical Characterization

The following diagram illustrates a standard workflow for the analysis and characterization of a
chemical substance like 2',5'-Dimethylacetophenone.
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Caption: Workflow for the chemical analysis of 2',5'-Dimethylacetophenone.

Synthetic Application: Claisen-Schmidt Condensation

This diagram illustrates the logical relationship in the Claisen-Schmidt condensation, where

2'.5'-Dimethylacetophenone is a key reactant.
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Caption: Logical diagram of the Claisen-Schmidt condensation.

Biological Activity and Significance

While 2',5'-Dimethylacetophenone itself is not primarily known for specific biological activities,

it serves as a crucial precursor for synthesizing compounds with significant pharmacological

potential. The chalcone framework, readily accessible from this starting material, is a well-

known pharmacophore present in many biologically active molecules. Derivatives of chalcones
have been reported to exhibit a wide range of activities, including antimicrobial, anti-

inflammatory, and anticancer properties.[3] Therefore, the true value of 2',5'-

Dimethylacetophenone in drug development lies in its role as a scaffold for generating

diverse libraries of chalcone derivatives for biological screening and lead optimization.
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Safety and Handling

2',5'-Dimethylacetophenone is classified as an irritant. It may cause skin irritation, serious eye
irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed
when handling this chemical.

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

» Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing
vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information
before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146730#2-5-dimethylacetophenone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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